Atropisomerization Barrier Enhancement by 2,2'-Methyl Substitution
The 2,2'-dimethyl substitution pattern on the binaphthalene scaffold confers substantially enhanced atropisomeric stability relative to the unsubstituted 1,1'-binaphthyl core. Experimentally, optically active 2,2'-dimethyl-1,1'-binaphthyl has an activation energy for racemization of 36.6 kcal/mol , compared to the experimentally determined rotational barrier of 22.5 kcal/mol for unsubstituted 1,1'-binaphthyl [1]. Computational studies using the AM1 method yield a barrier of 38.4 kcal/mol for 2,2'-dibromo-1,1'-binaphthyl (methyl ≈ bromine in steric bulk), aligning with an earlier estimate of 37–40 kcal/mol for 2,2'-dimethyl-1,1'-binaphthyl [1]. This represents a barrier enhancement of approximately 14–17 kcal/mol. The 2,2'-positions are established as the optimal substitution sites for maximizing optical stability, as substitution at the 6,6'- or 8,8'-positions produces negligible barrier enhancement [2][3].
| Evidence Dimension | Activation energy for racemization (atropisomerization barrier) |
|---|---|
| Target Compound Data | 36.6 kcal/mol (experimental, (S)-2,2'-dimethyl-1,1'-binaphthyl); 37–40 kcal/mol (computational estimate for 2,2'-dimethyl-1,1'-binaphthyl) |
| Comparator Or Baseline | 22.5 kcal/mol (experimental, unsubstituted 1,1'-binaphthyl); 23.1 kcal/mol (PM3 computed, unsubstituted 1,1'-binaphthyl) |
| Quantified Difference | ΔΔG‡ ≈ +14.1 to +17.5 kcal/mol (target compound scaffold vs. unsubstituted baseline) |
| Conditions | Experimental: polarimetric monitoring of racemization in solution. Computational: MNDO, AM1, PM3 semiempirical methods on 1,1'-binaphthyl and 2,2'-dibromo-1,1'-binaphthyl as methyl surrogate. |
Why This Matters
A rotational barrier above ~30 kcal/mol renders the atropisomers configurationally stable at ambient and moderately elevated temperatures, which is essential for applications in asymmetric catalysis and chiral materials where stereochemical integrity must be preserved during synthesis and use.
- [1] Clark, T.; Schleyer, P. v. R. Rotational Barriers of 1,1'-Binaphthyls—A Computational Study. J. Am. Chem. Soc. 1993, 58 (12), 3317–3325. View Source
- [2] Tkachenko, N. V.; Scheiner, S. Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega 2019, 4 (3), 6044–6049. DOI: 10.1021/acsomega.9b00619. View Source
- [3] Mazengo, R. Optical Stability and Spectroscopic Studies of 1,1-Binaphthyl and Related Compounds. Ph.D. Thesis, Royal Holloway, University of London, 1968. https://repository.royalholloway.ac.uk/items/350a553f-aead-44e1-acbb-768a5d38d950/1/. View Source
